B1192527 CLR457

CLR457

カタログ番号 B1192527
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CLR457 is an orally bioavailable pan inhibitor of phosphatidylinositol-3-kinase (PI3K), with potential antineoplastic activity. Upon oral administration, pan-PI3K inhibitor CLR457 inhibits all of the PI3K kinase isoforms, which may result in apoptosis and growth inhibition in tumor cells overexpressing PI3K. Activation of the PI3K pathway promotes cell growth, survival, and resistance to both chemotherapy and radiotherapy.

科学的研究の応用

1. CLR457 as a PI3K Inhibitor in Cancer Research

CLR457 is an orally bioavailable pan-phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. In cancer research, it has been investigated for its anti-tumor activity and pharmacokinetics. CLR457 inhibited various p110 isoforms, and exhibited dose-dependent antitumor activity in PI3K-mutant tumor xenografts. However, its clinical development was terminated due to poor tolerability and limited antitumor activity, emphasizing the challenges in targeting all class I PI3K isoforms (Harding et al., 2018).

2. Implications in Cytochrome P450 Reductase Research

Several studies explore the role of NADPH-cytochrome P450 reductase (CPR), a crucial element in cytochrome P450 action, which is closely related to CLR457's mechanism of action. These studies delve into the biochemical and structural characteristics of CPR, its interaction with cytochromes P450, and its significance in various biological processes. For instance, research on bed bugs demonstrated that suppressing CPR expression increased susceptibility to insecticides, suggesting a role in resistance mechanisms (Zhu et al., 2012). Additionally, studies on the structural and functional domains of CPR in different organisms, including its electron transfer mechanism, provide deeper insights into its role in metabolic and detoxification processes (Wang et al., 1997).

3. Role in Drug Metabolism and Chemical Toxicity

The interaction between cytochrome P450 reductase and various drugs, including its impact on drug metabolism and chemical toxicity, is another significant area of research. This is particularly relevant for understanding the metabolic pathways and potential toxic effects of drugs like CLR457. For instance, studies on mouse models with altered CPR expression provided valuable insights into drug metabolism and the roles of hepatic and extrahepatic P450 enzymes (Gu et al., 2007).

4. Insights from Comparative and Functional Genomics

Comparative genomic studies involving CPR and related enzymes across different species contribute to understanding the evolutionary and functional aspects of these enzymes. These insights are crucial for comprehending the broader biological implications of drugs like CLR457 that target similar pathways (Snyder et al., 1996).

特性

製品名

CLR457

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CLR457;  CLR-457;  CLR 457.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。